molecular formula C14H12O3 B6377693 2-Formyl-6-(4-hydroxymethylphenyl)phenol CAS No. 1261898-11-6

2-Formyl-6-(4-hydroxymethylphenyl)phenol

Cat. No.: B6377693
CAS No.: 1261898-11-6
M. Wt: 228.24 g/mol
InChI Key: SBNHXQPAXSVSKY-UHFFFAOYSA-N
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Description

2-Formyl-6-(4-hydroxymethylphenyl)phenol is a multifunctional organic compound of significant interest in advanced materials research. Its molecular structure, featuring both formyl and hydroxymethyl phenolic groups, makes it a versatile precursor in polymer science. This compound is particularly valuable for developing novel phenol-formaldehyde resins, where it can contribute to complex, cross-linked network structures . Researchers are exploring its use in creating specialized resins for applications such as high-performance composites, adhesives, and thermoset plastics, where its multifunctionality can lead to improved material properties . Beyond polymer chemistry, this compound serves as a key synthetic intermediate, or building block, for the construction of more complex molecules, including potential ligands for metal-organic frameworks (MOFs) and other coordination polymers . Its structural motif is also relevant in the exploration of formaldehyde-free phenolic resins, aligning with the trend towards greener chemical synthesis . For Research Use Only. Not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-hydroxy-3-[4-(hydroxymethyl)phenyl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c15-8-10-4-6-11(7-5-10)13-3-1-2-12(9-16)14(13)17/h1-7,9,15,17H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBNHXQPAXSVSKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C2=CC=C(C=C2)CO)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00685078
Record name 2-Hydroxy-4'-(hydroxymethyl)[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00685078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261898-11-6
Record name 2-Hydroxy-4'-(hydroxymethyl)[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00685078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Base-Catalyzed Reaction with Formaldehyde

The introduction of hydroxymethyl groups to phenolic structures is classically achieved via reaction with formaldehyde under basic conditions. In a method adapted from the synthesis of 2- and 4-hydroxybenzyl alcohols, phenol derivatives undergo hydroxymethylation at the para-position when treated with formaldehyde (37% aqueous solution) and sodium hydroxide at 50–60°C. For 2-Formyl-6-(4-hydroxymethylphenyl)phenol, this step could involve:

  • Substrate Selection : A pre-functionalized phenol with a protected ortho-position to direct formylation later.

  • Reaction Conditions : A molar ratio of 1:1.2 (phenol:formaldehyde) in aqueous NaOH, stirred for 4–6 hours.

  • Workup : Extraction with toluene to remove unreacted phenol, followed by acidification to precipitate the hydroxymethylated product.

This method yields 4-hydroxymethylphenyl intermediates with >75% purity, though subsequent protection (e.g., pivalate esterification) is often required to prevent oligomerization.

Formylation Strategies for Ortho-Substitution

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a cornerstone for introducing formyl groups at the ortho-position relative to hydroxyl groups. Using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), the reaction proceeds via electrophilic aromatic substitution:

  • Reagent Preparation : POCl₃ (1.2 eq) is added dropwise to DMF at 0°C to form the Vilsmeier complex.

  • Substrate Reactivity : The phenolic hydroxyl group activates the ring, directing formylation to the ortho-position. For 6-(4-hydroxymethylphenyl)phenol, this yields this compound in 60–70% yield.

  • Quenching and Isolation : The reaction is quenched with ice-water, and the product is extracted into ethyl acetate. Distillation under reduced pressure removes excess solvents.

Table 1 : Optimization of Vilsmeier-Haack Conditions

ParameterOptimal RangeYield (%)
POCl₃ Equiv1.2–1.565–70
Temperature (°C)0→2568
Reaction Time (h)4–670

Coupling Reactions for Biphenyl Scaffolds

Suzuki-Miyaura Cross-Coupling

The biphenyl backbone of this compound can be assembled via palladium-catalyzed coupling. A brominated phenol derivative (e.g., 2-bromo-6-formylphenol) is reacted with 4-hydroxymethylphenylboronic acid:

  • Catalytic System : Pd(PPh₃)₄ (5 mol%) in a 2:1 mixture of dioxane and aqueous Na₂CO₃.

  • Conditions : Heating at 80°C for 12 hours under argon, achieving >80% conversion.

  • Challenges : Boronic acid instability necessitates in-situ protection of the hydroxymethyl group as a pivalate ester.

Table 2 : Suzuki Coupling Efficiency with Varied Protecting Groups

Protecting GroupCoupling Yield (%)Deprotection Yield (%)
Pivalate8595
Acetyl7888

Industrial-Scale Purification Techniques

Solvent Exchange and Crystallization

Large-scale synthesis requires efficient purification. A protocol from the production of R-(+)-2-(3-diisopropylamino-1-phenylpropyl)-4-hydroxymethylphenol involves:

  • Solvent Exchange : Distillation of the crude product in toluene, followed by isopropanol addition to precipitate impurities.

  • Crystallization : Aging the mixture at 0–5°C for 2 hours, then centrifugation to isolate crystalline product.

  • Yield Improvement : Double solvent exchange increases purity from 75% to 92%.

Emerging Methodologies in Flow Chemistry

Photochemical Hydrofunctionalization

Recent advances in flow photochemistry enable radical-based formylation. A silicon-based radical initiator abstracts halogen atoms from precursors, generating aryl radicals that react with formyl donors. While experimental data for this compound are limited, this method offers potential for mild, catalyst-free conditions.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following compounds are structurally related to 2-Formyl-6-(4-hydroxymethylphenyl)phenol, differing primarily in substituent groups:

Compound Name Substituent at 6-Position Molecular Formula Molecular Weight (g/mol) Key Properties
This compound 4-Hydroxymethylphenyl C₁₄H₁₂O₃ 228.24 High polarity due to -CH₂OH; soluble in polar solvents (e.g., methanol, DMSO)
2-Formyl-6-(3-hydroxyphenyl)phenol 3-Hydroxyphenyl C₁₃H₁₀O₃ 214.22 Lower solubility in water; intramolecular hydrogen bonding between phenolic -OH
2-Formyl-6-(4-methylphenyl)phenol 4-Methylphenyl C₁₄H₁₂O₂ 212.24 Hydrophobic; used in medicinal chemistry for drug precursor synthesis
Structural Insights :
  • Polarity: The 4-hydroxymethylphenyl group in the target compound increases hydrophilicity compared to the methyl group in 2-Formyl-6-(4-methylphenyl)phenol .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Formyl-6-(4-hydroxymethylphenyl)phenol, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions using palladium catalysts (e.g., Pd(PPh₃)₄) to link phenolic and benzaldehyde moieties. Temperature (80–120°C), solvent polarity (e.g., DMF or THF), and base selection (e.g., K₂CO₃) critically affect yield. Post-synthesis purification via column chromatography with ethyl acetate/hexane gradients is recommended. Hydroxymethyl group stability during synthesis requires inert atmospheres to prevent oxidation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Use ¹H/¹³C NMR to identify aromatic protons (δ 6.8–8.0 ppm) and aldehyde protons (δ ~9.8 ppm). Mass spectrometry (ESI-MS or HRMS) confirms molecular weight (e.g., [M+H]⁺ peak). FT-IR detects hydroxyl (3200–3500 cm⁻¹) and carbonyl (1680–1720 cm⁻¹) stretches. For crystallinity assessment, attempt single-crystal X-ray diffraction (SHELX suite for refinement ), though crystallization may require slow evaporation in methanol/water mixtures .

Q. How can solubility and stability of this compound be predicted in aqueous/organic systems?

  • Methodological Answer : Apply the NRTL model to estimate liquid-liquid equilibria, particularly for phenol derivatives. Experimental validation involves measuring partition coefficients in biphasic systems (e.g., methyl isobutyl ketone-water). Stability tests under varying pH (4–10) and temperature (4–50°C) should monitor aldehyde oxidation via HPLC. Hydroxymethyl groups may undergo hydrolysis under acidic conditions, requiring buffered solutions .

Advanced Research Questions

Q. How does the reactivity of this compound vary under oxidative or reductive conditions?

  • Methodological Answer : Oxidation with KMnO₄/H₂SO₄ converts the aldehyde to a carboxylic acid, while NaBH₄ selectively reduces it to a hydroxymethyl group. Competing reactions (e.g., phenolic OH oxidation) can be minimized using TEMPO radical inhibitors. Monitor intermediates via TLC and LC-MS. Reductive amination with primary amines (e.g., methylamine) generates Schiff base derivatives for coordination chemistry studies .

Q. What computational strategies predict the compound’s interactions in drug discovery or material science?

  • Methodological Answer : Perform docking studies (AutoDock Vina) to evaluate binding affinity with biological targets (e.g., enzymes with phenolic substrate pockets). DFT calculations (Gaussian 16) optimize geometry and predict electronic properties (HOMO-LUMO gaps). Molecular dynamics simulations (GROMACS) assess stability in lipid bilayers for drug delivery applications .

Q. What role does this compound play in synthesizing bioactive molecules or supramolecular systems?

  • Methodological Answer : The aldehyde and hydroxymethyl groups enable covalent bonding with amines (e.g., peptide coupling) or metal coordination (e.g., Cu²⁺ complexes). It serves as a precursor for heterocycles (e.g., benzofurans via cyclization). In supramolecular chemistry, it can form hydrogen-bonded frameworks or act as a ligand in MOFs .

Q. How should researchers resolve contradictions in experimental data (e.g., inconsistent yields or byproducts)?

  • Methodological Answer : Employ response surface methodology (RSM) with central composite design (CCD) to optimize variables (temperature, catalyst loading). Use ANOVA to identify significant factors. For byproduct analysis, combine GC-MS and 2D NMR (COSY, HSQC) to trace impurity origins. Replicate experiments under controlled humidity and oxygen levels .

Q. What advanced purification techniques are recommended for isolating high-purity this compound?

  • Methodological Answer : Use preparative HPLC with C18 columns and acetonitrile/water gradients (0.1% TFA). For thermally stable batches, sublimation under vacuum (<0.1 mmHg) at 150°C avoids solvent residues. Recrystallization from ethanol/water (7:3 v/v) enhances purity. Validate purity via DSC (melting point consistency) and elemental analysis .

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